3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid
Overview
Description
3-[(Dimethylamino)methyl]-1H-indole-5-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic properties .
Preparation Methods
The synthesis of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from various precursors such as aniline or phenylhydrazine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[(Dimethylamino)methyl]-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is highly reactive towards electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(Dimethylamino)methyl]-1H-indole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-[(Dimethylamino)methyl]-1H-indole-5-carboxylic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with distinct physiological roles.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activities.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)7-9-6-13-11-4-3-8(12(15)16)5-10(9)11/h3-6,13H,7H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQJPRYDTUQHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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